5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole
Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole, or 5-BDMCI, is a heterocyclic compound that is gaining attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and biochemistry. This compound has been found to possess a number of interesting properties, including its ability to act as an agonist for various receptors and its ability to inhibit enzymes.
Scientific Research Applications
Cycloaddition Reactions
One notable application of benzodioxole and isoxazole derivatives lies in their use in cycloaddition reactions. For example, benzo[d]isoxazoles can act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, providing a chemoselective access to polysubstituted 2 H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. These reactions offer concise routes for synthesizing complex molecules with potential applications in drug development and material science (Xu et al., 2018).
Synthesis of Functional Derivatives
Isoxazole derivatives have been synthesized through reactions involving (5-arylisoxazol-3-yl)chloromethanes, which upon reacting with substituted phenols under Williamson reaction conditions yield 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These derivatives showcase the versatility of isoxazole compounds in synthesizing functional molecules, which could have implications in creating biologically active compounds or materials with unique properties (Potkin et al., 2015).
Precursor for Benzoxazole Derivatives
Functionally substituted benzoxazoles, important for their pharmacological activities, can be synthesized using 5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole derivatives as precursors. These compounds serve as interesting starting points for the preparation of a variety of 3,5-disubstituted benzoxazoles, indicating their utility in medicinal chemistry for drug synthesis (Khodot & Rakitin, 2022).
Antimicrobial and Antioxidant Activities
Isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid have been synthesized and evaluated for antimicrobial and antioxidant activities. These studies demonstrate the potential of such compounds in contributing to the development of new antimicrobial and antioxidant agents, highlighting their significance in pharmacological research (Pothuri et al., 2020).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(chloromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-8-4-10(16-13-8)7-1-2-9-11(3-7)15-6-14-9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRXUPBQLRUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzodioxol-5-yl)-3-(chloromethyl)isoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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